6-Bromo-2,3-dimethoxybenzoic acid

Description

BenchChem offers high-quality 6-Bromo-2,3-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

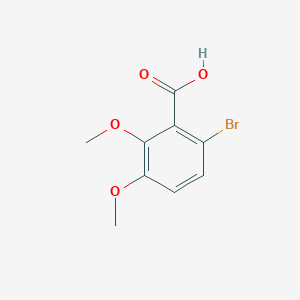

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJANRRXNCDJJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453558 | |

| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60555-93-3 | |

| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 6-Bromo-2,3-dimethoxybenzoic acid

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-2,3-dimethoxybenzoic Acid

Introduction: A Versatile Brominated Building Block

6-Bromo-2,3-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. As a member of the benzoic acid derivative family, its chemical architecture is characterized by a central benzene ring functionalized with a carboxyl group, a bromine atom, and two methoxy groups. This specific arrangement of electron-donating methoxy groups and electron-withdrawing bromo and carboxyl substituents imparts a unique electronic profile, making it a valuable and versatile intermediate in synthetic organic chemistry. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where it serves as a scaffold for constructing more complex molecular frameworks. For instance, it is a known precursor in the synthesis of certain benzophenanthridine alkaloids, a class of compounds investigated for their biological activities.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications for researchers and drug development professionals.

| Identifier | Value |

| IUPAC Name | 6-Bromo-2,3-dimethoxybenzoic acid |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| CAS Number | 60555-93-3 |

Physicochemical and Spectroscopic Profile

The physical state and solubility of 6-Bromo-2,3-dimethoxybenzoic acid are dictated by the interplay of its functional groups. The carboxylic acid moiety allows for hydrogen bonding, typically rendering the compound a solid at room temperature, while the bulky bromo and methoxy groups influence its crystal packing and solubility in organic solvents.

Physicochemical Properties

While specific experimental data for this isomer is not broadly published, properties can be reliably inferred from closely related analogs such as 3-Bromo-2,6-dimethoxybenzoic acid and the parent 2,3-dimethoxybenzoic acid.

| Property | Value / Description | Reference / Justification |

| Appearance | White to off-white crystalline solid. | Inferred from related substituted benzoic acids.[2][3] |

| Melting Point | Expected in the range of 140-160 °C. | Based on analogs like 3-Bromo-2,6-dimethoxybenzoic acid (144-148 °C).[2] |

| Solubility | Insoluble or slightly soluble in water; soluble in alcohols, ethers, and chlorinated solvents. | The nonpolar bromine and methoxy groups and the benzene ring reduce water solubility, a common trait for such acids.[2][4] |

| Chemical Stability | Stable under normal laboratory conditions. Avoid excess heat and incompatible materials. | Safety data for similar compounds indicates good stability.[2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the structure and purity of 6-Bromo-2,3-dimethoxybenzoic acid. The following data are predicted based on established principles of spectroscopy and data from analogous structures.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.9-7.4 ppm), corresponding to the two adjacent protons on the ring. Methoxy Protons: Two singlets, each integrating to 3H, around 3.8-4.0 ppm. Carboxylic Proton: A broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of 165-170 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm), including two carbons bonded to methoxy groups, one to bromine, one to the carboxyl group, and two to hydrogen. Methoxy Carbons: Two signals around 56-62 ppm.[5] |

| IR Spectroscopy | O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ (conjugated carboxylic acid). C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions (aryl ethers). C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 260 and 262, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation: Common losses include -OH (M-17), -OCH₃ (M-31), and -COOH (M-45). |

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of 6-Bromo-2,3-dimethoxybenzoic acid is key to leveraging its potential as a chemical intermediate.

Synthetic Protocol: Electrophilic Aromatic Bromination

The most direct and common method for synthesizing 6-Bromo-2,3-dimethoxybenzoic acid is via the electrophilic bromination of its precursor, 2,3-dimethoxybenzoic acid.[1] The two methoxy groups are ortho-, para-directing and strongly activating, while the carboxylic acid group is a meta-directing deactivator. The position ortho to one methoxy group and meta to the carboxyl group (C6) is sterically accessible and electronically favored for substitution.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-dimethoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NBS is often preferred over elemental bromine for its milder nature and easier handling, minimizing over-bromination.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining solvent and succinimide byproduct. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2,3-dimethoxybenzoic acid.

Caption: Synthetic workflow for 6-Bromo-2,3-dimethoxybenzoic acid.

Chemical Reactivity

The reactivity of this molecule is governed by its three key functional domains:

-

The Carboxylic Acid: This group readily undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling agents (e.g., DCC, EDC), or reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

The Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. It can participate in Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings, allowing for the introduction of new carbon-carbon bonds at the C6 position. This feature is critical for building molecular complexity.

-

The Aromatic Ring: The existing substitution pattern makes further electrophilic substitution challenging and likely to occur at the C5 position, which is activated by both methoxy groups.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromo, methoxy, and carboxyl groups makes 6-Bromo-2,3-dimethoxybenzoic acid a valuable building block.

-

Precursor for Heterocycles and Alkaloids: The molecule serves as a key starting material for the synthesis of complex heterocyclic systems. Its role as a precursor to benzophenanthridine alkaloids is a prime example, where the substitution pattern is foundational to the final bioactive core.[1]

-

Antibacterial Research: There is evidence suggesting that 6-Bromo-2,3-dimethoxybenzoic acid itself possesses antibacterial properties, potentially by inhibiting bacterial cell wall synthesis.[1] This makes the scaffold interesting for the development of novel anti-infective agents.

-

Fragment-Based Drug Discovery: In medicinal chemistry, substituted benzoic acids are common fragments used to probe interactions with biological targets. The specific functionalities on this molecule can be exploited to explore binding pockets of enzymes or receptors, with the bromine atom providing a vector for further chemical elaboration via cross-coupling. Derivatives of benzoic acid have shown promise as anticancer agents by targeting cell survival pathways.[6]

Safety and Handling

As a laboratory chemical, 6-Bromo-2,3-dimethoxybenzoic acid requires careful handling. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Storage:

Conclusion

6-Bromo-2,3-dimethoxybenzoic acid is more than just a simple chemical compound; it is a strategically designed synthetic intermediate with significant potential. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an asset for researchers in organic synthesis and drug discovery. The ability to functionalize the molecule at the carboxylic acid and the aryl bromide positions provides multiple pathways for creating diverse and complex target molecules, solidifying its role as a valuable tool in the modern chemist's arsenal.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15204, 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Bromo-2,6-dimethoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

-

SciELO. (2018). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. guidechem.com [guidechem.com]

- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-溴-4,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.ca [fishersci.ca]

6-Bromo-2,3-dimethoxybenzoic acid CAS number and molecular weight

An In-depth Technical Guide to 6-Bromo-2,3-dimethoxybenzoic acid

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-2,3-dimethoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates its fundamental physicochemical properties, provides a detailed synthetic protocol, and explores its potential applications as a versatile building block in medicinal chemistry, supported by an analysis of its structural motifs found in biologically active compounds.

Core Chemical Identity

6-Bromo-2,3-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a bromine atom and two methoxy groups. This specific arrangement of functional groups—an electron-withdrawing halogen and electron-donating methoxy groups ortho and meta to the carboxylic acid—creates a unique electronic and steric environment. This environment dictates its reactivity and makes it a valuable precursor in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Physicochemical & Structural Data

The fundamental quantitative data for 6-Bromo-2,3-dimethoxybenzoic acid are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| CAS Number | 60555-93-3 | [1] |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C(=O)O)OC | [1] |

| Long-Term Storage | Store at 2°C - 8°C in a well-closed container | [1] |

Synthesis and Characterization

The synthesis of 6-Bromo-2,3-dimethoxybenzoic acid is not commonly detailed in primary literature. However, a logical and efficient two-step synthetic pathway can be designed based on established organic chemistry principles. This involves the selective bromination of a commercially available precursor followed by oxidation.

Proposed Synthetic Workflow

The most plausible route begins with the regioselective bromination of 2,3-dimethoxybenzaldehyde to form 6-bromo-2,3-dimethoxybenzaldehyde, which is then oxidized to the target carboxylic acid. The rationale for this approach is that the aldehyde group is a meta-director, while the methoxy groups are ortho, para-directors. The combined directing effects and steric hindrance favor bromination at the 6-position.

Caption: Proposed two-step synthesis of 6-Bromo-2,3-dimethoxybenzoic acid.

Experimental Protocols

The following protocols are based on established methodologies for the individual transformation steps.

Step 1: Synthesis of 6-bromo-2,3-dimethoxybenzaldehyde

This protocol is adapted from a published procedure for the bromination of 2,3-dimethoxybenzaldehyde.[2]

-

Reaction Setup: In a round-bottomed flask, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.5 equivalents) in DMF. Add this solution dropwise to the stirred aldehyde solution over 30 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing ice water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual DMF and succinimide.

-

Purification: The resulting white powder of 6-bromo-2,3-dimethoxybenzaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Oxidation to 6-Bromo-2,3-dimethoxybenzoic acid

This is a generalized protocol for the oxidation of an aromatic aldehyde to a carboxylic acid using Oxone®, a mild and effective oxidizing agent.

-

Reaction Setup: Suspend the 6-bromo-2,3-dimethoxybenzaldehyde (1 equivalent) from Step 1 in a mixture of acetonitrile and water.

-

Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 2-3 equivalents) to the suspension in portions, while monitoring the internal temperature.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting aldehyde.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude 6-Bromo-2,3-dimethoxybenzoic acid can be purified by recrystallization.

Characterization and Spectral Data

Predicted Spectroscopic Data for 6-Bromo-2,3-dimethoxybenzoic acid:

| Data Type | Predicted Signals and Interpretation |

| ¹H NMR | The aldehyde proton signal at ~10.3 ppm in the precursor will be absent. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (~11-13 ppm), which may be exchangeable with D₂O. The two aromatic doublets at ~7.3 ppm and ~6.9 ppm will likely experience slight shifts. The two methoxy group singlets around 3.9 ppm will remain largely unchanged. |

| ¹³C NMR | The aldehyde carbon signal at ~190 ppm in the precursor will be replaced by a carboxylic acid carbon signal around 165-170 ppm. The aromatic carbon signals, including the carbon attached to the bromine (~117 ppm in the precursor), will show minor shifts due to the change in the electronic nature of the adjacent substituent. The methoxy carbon signals will remain around 62 ppm and 56 ppm. |

| IR Spectroscopy | A strong, broad O-H stretch from the carboxylic acid will be present from ~2500-3300 cm⁻¹. A sharp C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C-O stretches from the methoxy and carboxylic acid groups will be visible in the 1300-1000 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 260 and 262, respectively. |

Applications in Research and Drug Development

The true value of 6-Bromo-2,3-dimethoxybenzoic acid lies in its potential as a versatile intermediate in the synthesis of high-value, biologically active molecules. Its utility is derived from the strategic placement of its functional groups.

Role as a Synthetic Building Block

The brominated methoxyphenyl moiety is a common feature in a variety of natural alkaloids that exhibit significant biological properties, including antibacterial, antifungal, and antitumor activities.[2] Compounds like 6-Bromo-2,3-dimethoxybenzoic acid serve as key building blocks for constructing these complex natural products or their synthetic analogs.

Sources

A Comprehensive Spectroscopic Guide to 6-Bromo-2,3-dimethoxybenzoic Acid: Elucidating Molecular Structure for Advanced Research

Introduction: The Significance of Spectroscopic Characterization

6-Bromo-2,3-dimethoxybenzoic acid is a substituted aromatic carboxylic acid with significant potential in the synthesis of novel pharmaceutical compounds and functional materials. Its utility as a precursor is dictated by the precise arrangement of its functional groups: a carboxylic acid, two methoxy groups, and a bromine atom on the benzene ring. An unambiguous confirmation of this structure is paramount for any downstream application, and this is achieved through a combination of modern spectroscopic techniques. This guide will walk you through the detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra, providing not just the data, but the scientific rationale behind the analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the atoms of 6-Bromo-2,3-dimethoxybenzoic acid are numbered as follows:

Caption: Numbering scheme for 6-Bromo-2,3-dimethoxybenzoic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously prepared sample is the bedrock of high-quality NMR data. The following protocol ensures the acquisition of clean and reproducible spectra.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A streamlined workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid 6-Bromo-2,3-dimethoxybenzoic acid. Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Transfer the solution to a 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[1][2]

-

Spectrometer Setup: The spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is usually sufficient. The number of scans can be adjusted to achieve an optimal signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

-

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.35 | Doublet | 1H | H-5 |

| ~7.05 | Doublet | 1H | H-4 |

| ~3.95 | Singlet | 3H | -OCH₃ (at C2) |

| ~3.90 | Singlet | 3H | -OCH₃ (at C3) |

Interpretation:

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-4 and H-5): The two aromatic protons appear as doublets due to coupling with each other. The proton at the C5 position (H-5) is expected to be further downfield than the proton at the C4 position (H-4). This is because H-5 is ortho to the bromine atom, which exerts a deshielding effect. The coupling constant between these two adjacent protons would be in the range of 8-9 Hz, typical for ortho-coupling in a benzene ring.

-

Methoxy Protons (-OCH₃): The two methoxy groups are in different chemical environments and are therefore expected to show two distinct singlets. The methoxy group at C2 is adjacent to the electron-withdrawing carboxylic acid group, which may cause a slight downfield shift compared to the methoxy group at C3.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~155 | C-2 |

| ~152 | C-3 |

| ~129 | C-1 |

| ~125 | C-5 |

| ~118 | C-4 |

| ~115 | C-6 |

| ~62 | -OCH₃ (at C2) |

| ~56 | -OCH₃ (at C3) |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and appears significantly downfield, typically around 165-185 ppm.

-

Aromatic Carbons: The six aromatic carbons are all in unique chemical environments and should therefore produce six distinct signals. The carbons bearing the electron-donating methoxy groups (C2 and C3) will be shifted downfield. The carbon attached to the bromine atom (C6) will also have a characteristic chemical shift. The remaining carbons (C1, C4, and C5) will resonate at chemical shifts typical for substituted benzene rings.

-

Methoxy Carbons (-OCH₃): The two methoxy carbons will appear as separate signals in the region of 55-65 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

Workflow for ATR-FTIR Analysis

Caption: Standard procedure for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

-

Sample Placement: A small amount of the solid 6-Bromo-2,3-dimethoxybenzoic acid is placed directly onto the ATR crystal.[4][5]

-

Pressure Application: A pressure arm is used to ensure intimate contact between the sample and the crystal surface.

-

Data Acquisition: The infrared spectrum is recorded. A background spectrum of the clean, empty ATR crystal is also recorded and automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.[6]

Interpretation of the IR Spectrum

The IR spectrum of 6-Bromo-2,3-dimethoxybenzoic acid is expected to show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1470 | C=C stretch | Aromatic Ring |

| ~1250, ~1050 | C-O stretch | Ether and Carboxylic Acid |

| Below 800 | C-Br stretch | Aryl Halide |

Analysis:

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid. Conjugation with the aromatic ring may shift this peak to a slightly lower wavenumber.

-

C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretch: The spectrum will contain strong C-O stretching vibrations from both the carboxylic acid and the two ether linkages of the methoxy groups, typically appearing in the 1300-1000 cm⁻¹ range.

-

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at a lower frequency, usually below 800 cm⁻¹.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI)-MS

Electron ionization is a common "hard" ionization technique that leads to extensive fragmentation, which can be very useful for structural elucidation.

Workflow for EI-MS Analysis

Caption: The process of generating a mass spectrum using electron ionization.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[7][8]

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, charged fragments.

-

Analysis and Detection: The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 6-Bromo-2,3-dimethoxybenzoic acid will provide its molecular weight and a unique fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 260/262 | Molecular ion peak (M⁺•) showing the isotopic pattern of bromine |

| 245/247 | Loss of a methyl group (-CH₃) |

| 217/219 | Loss of a carboxyl group (-COOH) |

| 182 | Loss of bromine (-Br) |

| 167 | Loss of bromine and a methyl group |

Analysis:

-

Molecular Ion Peak: The molecular weight of 6-Bromo-2,3-dimethoxybenzoic acid is 261.07 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 260 and 262. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment ion at m/z 245/247.

-

Loss of a Carboxyl Radical: Cleavage of the bond between the aromatic ring and the carboxylic acid group can result in the loss of a carboxyl radical (•COOH), giving a fragment at m/z 217/219.

-

Loss of a Bromine Radical: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br) and a fragment ion at m/z 182.

-

Key Fragmentation Pathways Diagram

Sources

- 1. app.nmrium.com [app.nmrium.com]

- 2. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 3. rsc.org [rsc.org]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 7. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 8. m.youtube.com [m.youtube.com]

Navigating the Solubility Landscape of 6-Bromo-2,3-dimethoxybenzoic Acid: A Technical Guide for Researchers

For immediate release: This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility of 6-Bromo-2,3-dimethoxybenzoic acid. In the absence of extensive published quantitative data for this specific compound, this document provides a robust predictive analysis based on fundamental chemical principles and analogous compound behavior. Furthermore, it outlines a comprehensive experimental protocol for the precise determination of its solubility in common organic solvents.

Introduction: The Significance of Solubility for 6-Bromo-2,3-dimethoxybenzoic Acid

6-Bromo-2,3-dimethoxybenzoic acid, a substituted aromatic carboxylic acid, presents a molecular architecture of interest in medicinal chemistry and organic synthesis.[1] Its utility as a building block or an active pharmaceutical ingredient (API) intermediate hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility. Solubility dictates the choice of solvents for reaction media, purification processes like crystallization, and the formulation of final products.[2] A comprehensive grasp of its solubility profile is therefore a critical prerequisite for efficient and successful research and development.

This guide provides a predictive framework for the solubility of 6-Bromo-2,3-dimethoxybenzoic acid and a detailed methodology for its empirical determination, empowering researchers to navigate its solubility landscape with confidence.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

The solubility of an organic compound is fundamentally governed by the "like dissolves like" principle, which relates to the polarity of the solute and the solvent.[4] The structure of 6-Bromo-2,3-dimethoxybenzoic acid incorporates several functional groups that influence its overall polarity and potential for intermolecular interactions:

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents.[5]

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Bromo Substituent (-Br): The bromine atom is electronegative, contributing to the molecule's polarity.

-

Dimethoxy Substituents (-OCH3): The two methoxy groups are polar and can act as hydrogen bond acceptors.

The presence of both polar (carboxylic acid, dimethoxy groups) and nonpolar (aromatic ring) moieties suggests that 6-Bromo-2,3-dimethoxybenzoic acid will exhibit a nuanced solubility across a spectrum of organic solvents. The following table provides a qualitative prediction of its solubility.

| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The methoxy groups can also participate in hydrogen bonding as acceptors. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | The high polarity of solvents like DMSO and DMF can effectively solvate the polar functional groups of the molecule. Acetone, being of intermediate polarity, should also be a reasonably good solvent. |

| Medium Polarity | Ethyl Acetate, Dichloromethane (DCM) | Moderate to Low | These solvents have intermediate polarity. Ethyl acetate can act as a hydrogen bond acceptor. DCM's dipole moment can interact with the polar groups of the solute. However, the overall polarity might not be sufficient for high solubility. |

| Non-Polar | Toluene, Hexane | Low to Very Low | The overall polarity of 6-Bromo-2,3-dimethoxybenzoic acid, dominated by the carboxylic acid and methoxy groups, limits its favorable interaction with non-polar solvents where dispersion forces are the primary mode of interaction.[6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is essential. The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7]

3.1. Materials and Reagents

-

6-Bromo-2,3-dimethoxybenzoic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination using the shake-flask method.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol Steps

-

Preparation of Saturated Solution: Add an excess amount of solid 6-Bromo-2,3-dimethoxybenzoic acid to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[8] Preliminary studies can help determine the optimal equilibration time.[9]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Carefully withdraw a sample from the supernatant. To ensure all undissolved particles are removed, filter the sample through a syringe filter (e.g., 0.45 µm).[10]

-

Quantification:

-

Prepare a series of standard solutions of 6-Bromo-2,3-dimethoxybenzoic acid of known concentrations in the solvent of interest.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC-UV method.[4] The concentration of the solute in the saturated solution is then determined from the calibration curve.

-

-

Calculation: The solubility is calculated from the determined concentration, taking into account the dilution factor. The results are typically expressed in mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).

Data Presentation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

References

- Ginski, M. J., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- LibreTexts. Carboxylic Acids. [Online]

- World Health Organization. (2018). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Online]

- ResearchGate.

- Sigma-Aldrich.

-

Chemsrc. 6-Bromo-2,3-dimethoxybenzoic acid. [Online] Available at: [Link]

- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.

- PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Online]

- ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Online]

- ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Online]

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Online]

- Banaras Hindu University. (2016). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmacy and Pharmaceutical Sciences.

- Wikipedia. Carboxylic acid. [Online]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry.

- Acree, Jr., W. E. (Ed.). (2015). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- Guidechem. 6-BROMO-2,3-DIMETHOXYBENZOIC ACID 60555-93-3 wiki. [Online]

- ResearchGate.

- UCL Discovery. (2020).

- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Online]

- ChemicalBook. 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | 60555-93-3. [Online]

- Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Semantic Scholar.

- Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. [Online]

Sources

- 1. biosynth.com [biosynth.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. 6-Bromo-2,3-dimethoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 6-Bromo-2,3-dimethoxybenzoic Acid in Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures. 6-Bromo-2,3-dimethoxybenzoic acid emerges as a highly versatile, yet underexplored, building block with significant potential for applications in drug discovery, materials science, and the synthesis of fine chemicals. Its unique substitution pattern—a bromine atom ortho to a carboxylic acid and flanked by two methoxy groups—offers a rich platform for a variety of chemical transformations. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom and the carboxylic acid provide orthogonal handles for selective functionalization.

This technical guide provides an in-depth exploration of the synthesis and potential applications of 6-bromo-2,3-dimethoxybenzoic acid. Drawing upon established principles of organic chemistry and data from closely related analogues, we will delve into its preparation, its utility in palladium-catalyzed cross-coupling reactions, and its prospective role in the synthesis of complex heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of 6-bromo-2,3-dimethoxybenzoic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | [Calculated] |

| Molecular Weight | 261.07 g/mol | [Calculated] |

| CAS Number | 60555-93-3 | [1] |

| Appearance | Off-white to pale yellow solid | [General Observation] |

| Melting Point | Not widely reported; expected to be a crystalline solid with a defined melting point. | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in nonpolar solvents. | [General Chemical Principles] |

Spectroscopic Characterization:

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

~10-12 (br s, 1H, -COOH)

-

~7.4 (d, J ≈ 8.8 Hz, 1H, Ar-H)

-

~7.0 (d, J ≈ 8.8 Hz, 1H, Ar-H)

-

~3.9 (s, 3H, -OCH₃)

-

~3.8 (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

-

~170 (-COOH)

-

~153 (Ar-C-OCH₃)

-

~152 (Ar-C-OCH₃)

-

~130 (Ar-C-H)

-

~129 (Ar-C-COOH)

-

~118 (Ar-C-Br)

-

~113 (Ar-C-H)

-

~62 (-OCH₃)

-

~56 (-OCH₃)

-

-

Mass Spectrometry (ESI-MS):

-

[M-H]⁻ at m/z ≈ 259/261 (isotopic pattern for Br)

-

Synthesis of 6-Bromo-2,3-dimethoxybenzoic Acid: A Detailed Protocol

The most direct route to 6-bromo-2,3-dimethoxybenzoic acid is through the electrophilic bromination of 2,3-dimethoxybenzoic acid. The two methoxy groups are ortho, para-directing and activating, while the carboxylic acid is a meta-directing and deactivating group. The position of bromination will be directed by the stronger activating groups, leading to substitution at the C6 position.

Experimental Protocol: Bromination of 2,3-Dimethoxybenzoic Acid

This protocol is adapted from established procedures for the bromination of activated benzoic acids[2].

Materials:

-

2,3-Dimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

-

Brominating Agent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TCC). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude 6-bromo-2,3-dimethoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the product as a solid.

Sources

6-Bromo-2,3-dimethoxybenzoic Acid: A Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that holds significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on a benzoic acid core, provides a rich platform for the construction of complex molecular architectures. The presence of the bromine atom facilitates a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The carboxylic acid functionality allows for the straightforward construction of amide linkages, which are prevalent in a vast array of biologically active molecules. Furthermore, the methoxy groups can influence the electronic properties and conformation of the molecule and its derivatives.

This technical guide provides a comprehensive overview of 6-bromo-2,3-dimethoxybenzoic acid, including its synthesis, key chemical transformations, and potential applications in pharmaceutical and materials science research. The information presented herein is intended to empower researchers to effectively utilize this valuable synthetic intermediate in their discovery and development programs. While this compound shows promise for antibacterial applications, its utility as a scaffold for more complex targets is the primary focus of this guide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2,3-dimethoxybenzoic acid is provided in the table below.

| Property | Value |

| CAS Number | 60555-93-3[1][2][3][4] |

| Molecular Formula | C₉H₉BrO₄[1][4] |

| Molecular Weight | 261.07 g/mol [1] |

| Appearance | Solid |

| Storage | Store at 2°C - 8°C in a well-closed container.[1] |

Synthesis of 6-Bromo-2,3-dimethoxybenzoic Acid

The synthesis of 6-bromo-2,3-dimethoxybenzoic acid can be achieved via the electrophilic bromination of 2,3-dimethoxybenzoic acid. The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The regioselectivity of the bromination is directed by these activating groups.

The following protocol is a proposed method for the synthesis of 6-bromo-2,3-dimethoxybenzoic acid based on these established procedures.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxybenzoic Acid

Materials:

-

2,3-Dimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ice

-

Water

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in dimethylformamide (DMF).

-

Cool the solution in an ice bath to 0°C.

-

In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF.

-

Add the NBS solution dropwise to the cooled solution of 2,3-dimethoxybenzoic acid over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the reaction mixture into a beaker containing ice and water.

-

A precipitate of 6-bromo-2,3-dimethoxybenzoic acid should form. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining DMF and succinimide.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, making it easier to handle and often leading to higher selectivity.[7][8][9][10]

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent that can dissolve both the starting material and NBS, facilitating a homogeneous reaction. It is also known to promote the bromination of electron-rich aromatic compounds with NBS.[6]

-

Ice/Water Quench: Pouring the reaction mixture into ice water serves to precipitate the product, which is typically less soluble in aqueous media, and to quench any unreacted NBS.

Self-Validating System:

The identity and purity of the synthesized 6-bromo-2,3-dimethoxybenzoic acid should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point to the literature value (if available).

dot

Caption: Synthetic workflow for 6-Bromo-2,3-dimethoxybenzoic acid.

Characterization Data

As of the date of this guide, comprehensive, peer-reviewed spectroscopic data for 6-bromo-2,3-dimethoxybenzoic acid is not available in the public domain. For reference, the characterization data for the starting material, 2,3-dimethoxybenzoic acid, is provided below.

Characterization Data for 2,3-Dimethoxybenzoic Acid:

| Technique | Data |

| ¹H NMR | Spectral data for this compound can be found in various databases. |

| ¹³C NMR | Spectral data for this compound can be found in various databases. |

| Mass Spec | The NIST WebBook provides mass spectrometry data for 2,3-dimethoxybenzoic acid.[11][12] |

| IR Spectrum | The NIST WebBook provides the infrared spectrum for 2,3-dimethoxybenzoic acid.[13][14][15] |

Upon successful synthesis of 6-bromo-2,3-dimethoxybenzoic acid, researchers can expect to see characteristic changes in the spectroscopic data, including:

-

¹H NMR: The appearance of signals corresponding to the aromatic protons in a pattern consistent with the 1,2,3,4-substitution of the benzene ring, and the disappearance of the signal for the proton at the 6-position.

-

¹³C NMR: A shift in the chemical shifts of the aromatic carbons, particularly the carbon bearing the bromine atom.

-

Mass Spectrometry: An increase in the molecular ion peak by the mass of a bromine atom minus the mass of a hydrogen atom, and the characteristic isotopic pattern for a bromine-containing compound.

Applications as a Synthetic Building Block

The synthetic utility of 6-bromo-2,3-dimethoxybenzoic acid stems from the reactivity of its two key functional groups: the aryl bromide and the carboxylic acid.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a new carbon-carbon bond at the 6-position.[16] This reaction is a cornerstone of modern organic synthesis for the construction of biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals and functional materials.

dot

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:

A typical Suzuki-Miyaura coupling reaction involves the reaction of 6-bromo-2,3-dimethoxybenzoic acid with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

Materials:

-

6-Bromo-2,3-dimethoxybenzoic acid

-

Aryl or vinyl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add 6-bromo-2,3-dimethoxybenzoic acid (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the solvent system.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and perform an aqueous workup.

-

The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[16]

-

Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.

Amide Bond Formation

The carboxylic acid group of 6-bromo-2,3-dimethoxybenzoic acid can be readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in medicinal chemistry, as the amide bond is a key structural feature of many drug molecules.

dot

Caption: General scheme of an amide coupling reaction.

General Protocol for Amide Coupling (using HATU):

This protocol is adapted from a general procedure for amide bond formation.

Materials:

-

6-Bromo-2,3-dimethoxybenzoic acid

-

Primary or secondary amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

In a reaction flask, dissolve 6-bromo-2,3-dimethoxybenzoic acid (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

HATU: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a highly reactive acyl-O-At intermediate, which is readily attacked by the amine.

-

DIPEA: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the activation process.

Conclusion

6-Bromo-2,3-dimethoxybenzoic acid is a valuable and versatile building block for organic synthesis. Its bifunctional nature allows for sequential or orthogonal transformations, providing access to a wide range of complex molecules. The protocols and insights provided in this guide are intended to facilitate the use of this compound in the synthesis of novel chemical entities for drug discovery and materials science. As with any synthetic procedure, it is recommended that researchers perform small-scale test reactions to optimize conditions for their specific substrates and applications.

References

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

-

6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3. Chemsrc. [Link]

- Novel process for aromatic bromination.

-

Supplementary Information. The Royal Society of Chemistry. [Link]

- Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

-

Suzuki reaction. Wikipedia. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted). HMDB. [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

-

(PDF) Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. ResearchGate. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

6-bromo-3-methoxy-2-methylbenzoic acid (C9H9BrO3). PubChemLite. [Link]

-

2,3-Dimethoxybenzoic acid. PubChem. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

NMR spectrum of dimethoxy benzoic acid. ResearchGate. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

(PDF) Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]

-

2,6-Dimethoxybenzoic Acid. PubChem. [Link]

-

2,3-Dimethoxybenzoic acid. NIST WebBook. [Link]

-

IR spectra of 2,3-dimethoxybenzoic acid (A). ResearchGate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 6-Bromo-2,3-dimethoxybenzoic acid | CAS#:60555-93-3 | Chemsrc [chemsrc.com]

- 3. 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | 60555-93-3 [chemicalbook.com]

- 4. 6-Bromo-2,3-dimethoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. EP0594758A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. 2,3-Dimethoxybenzoic acid | C9H10O4 | CID 15204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. 2,6-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Substituted Benzoic Acids in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Scientific Context of 6-Bromo-2,3-dimethoxybenzoic Acid

Benzoic acid, first isolated in the 16th century from gum benzoin, represents one of the most fundamental aromatic carboxylic acids.[1][2] Its history is intertwined with the very development of organic chemistry, with its structure being elucidated in 1832 by Justus von Liebig and Friedrich Wöhler.[1] While the parent molecule is a cornerstone of chemical synthesis and a widely used preservative, it is the strategic placement of various functional groups on its aromatic ring that has unlocked a vast landscape of chemical and pharmacological potential.

This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2,3-dimethoxybenzoic acid . The introduction of methoxy (-OCH₃) and bromo (-Br) substituents onto the benzoic acid scaffold creates a molecule with unique electronic and steric properties. Such polysubstituted aromatic compounds are of significant interest to researchers in medicinal chemistry and drug development. The methoxy groups can influence a molecule's conformation and solubility, while the bromine atom serves as a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions, and can also enhance binding affinity to biological targets.[3]

While a definitive historical record of the first synthesis of 6-Bromo-2,3-dimethoxybenzoic acid is not prominent in the literature, its synthetic routes can be logically derived from established principles of electrophilic aromatic substitution. This guide will provide a comprehensive overview of its synthesis, grounded in the chemistry of its precursors and closely related analogues, offering valuable insights for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of 6-Bromo-2,3-dimethoxybenzoic acid are summarized below.

| Property | Value |

| CAS Number | 60555-93-3 |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| Appearance | White to off-white solid (predicted) |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C(=O)O)OC |

The Synthetic Pathway: A Logical Approach

The synthesis of 6-Bromo-2,3-dimethoxybenzoic acid is best understood as a multi-step process that begins with a more readily available precursor. The most logical and well-documented approach involves the electrophilic bromination of 2,3-dimethoxybenzoic acid.

Caption: General mechanism of electrophilic aromatic substitution.

A highly relevant and well-documented procedure is the synthesis of the analogous aldehyde, 6-bromo-2,3-dimethoxybenzaldehyde, from 2,3-dimethoxybenzaldehyde. [4]In this synthesis, N-Bromosuccinimide (NBS) is used as the brominating agent in a dimethylformamide (DMF) solvent. [4]This method is particularly instructive because NBS is a milder and safer alternative to liquid bromine, and its use often leads to high regioselectivity.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method for the synthesis of 6-Bromo-2,3-dimethoxybenzoic acid, adapted from the documented synthesis of the corresponding aldehyde and general principles of electrophilic aromatic bromination. [3][4] Objective: To synthesize 6-Bromo-2,3-dimethoxybenzoic acid via electrophilic bromination of 2,3-dimethoxybenzoic acid.

Materials:

-

2,3-Dimethoxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Ice

-

Deionized water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional)

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethoxybenzoic acid (1.0 equivalent) in anhydrous DMF. Stir the solution at room temperature until all the solid has dissolved.

-

Brominating Agent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (1.1 equivalents) in anhydrous DMF.

-

Bromination Reaction: Add the NBS solution dropwise to the stirred solution of 2,3-dimethoxybenzoic acid over a period of 30 minutes. The reaction is typically carried out at room temperature but may be gently heated (e.g., to 40-50 °C) to ensure completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice and water. A precipitate should form.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove DMF and succinimide.

-

Purification (if necessary): If the crude product is not pure, it can be further purified. One common method is to dissolve the crude solid in a suitable organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The solid product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 6-Bromo-2,3-dimethoxybenzoic acid.

Characterization

The structure of the synthesized 6-Bromo-2,3-dimethoxybenzoic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons, the two methoxy groups, and the carboxylic acid proton. The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR would show the expected number of carbon signals, including those for the carboxyl carbon, the aromatic carbons (with one directly attached to bromine showing a characteristic shift), and the two methoxy carbons.

-

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups, as well as aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Applications in Research and Drug Development

6-Bromo-2,3-dimethoxybenzoic acid is a valuable building block for the synthesis of more complex molecules. Its utility in drug discovery and development stems from several key features:

-

Pharmaceutical Intermediate: The brominated aromatic ring is a key site for introducing further molecular complexity through reactions like Suzuki, Heck, and Sonogashira cross-coupling. This allows for the construction of novel molecular scaffolds for screening as potential drug candidates.

-

Bioactivity: The brominated methoxyphenyl moiety is found in a number of natural products with known biological activities, including antibacterial, antifungal, and antitumor properties. [4]The presence of this structural motif in 6-Bromo-2,3-dimethoxybenzoic acid makes it and its derivatives interesting candidates for biological screening.

-

Scaffold for Library Synthesis: Due to its versatile reactivity, this compound can be used as a starting point for the creation of libraries of related compounds. These libraries can then be screened against various biological targets to identify new lead compounds for drug development.

Conclusion

While the specific moment of discovery for 6-Bromo-2,3-dimethoxybenzoic acid may not be a prominent historical event, its synthesis and utility are firmly rooted in the principles of modern organic chemistry. By understanding the directing effects of its functional groups and by drawing on well-established protocols for analogous compounds, a reliable synthetic pathway can be designed and executed. As a versatile intermediate, 6-Bromo-2,3-dimethoxybenzoic acid holds significant potential for researchers and scientists working at the forefront of medicinal chemistry and drug discovery, continuing the long and impactful legacy of substituted benzoic acids.

References

-

Borges, I. D., Navarrete, A., et al. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

- A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. (2024). International Journal of Pharmaceutical and Phytopharmacological Research.

-

Wikipedia contributors. (2024). Benzoic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Li, J., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

-

Royal Society of Chemistry. (2015). SUPPORTING INFORMATION. Available at: [Link]

- Google Patents. (2014). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. CN104058956A.

-

chemeurope.com. Benzoic acid. Available at: [Link]

-

University of Alabama Libraries. Benzoic acid (C₆H₆COOH). Available at: [Link]

-

YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2,3-dimethoxybenzoic acid

This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Bromo-2,3-dimethoxybenzoic acid (CAS No. 60555-93-3)[1], tailored for researchers, scientists, and drug development professionals. The protocols and recommendations outlined herein are grounded in established safety principles for halogenated aromatic carboxylic acids and are designed to foster a self-validating system of laboratory safety.

Understanding the Compound: Hazard Identification and Risk Assessment

Primary Hazards:

The presence of the bromine atom and the acidic carboxylic acid group are the primary drivers of its irritant properties. The methoxy groups may modulate its reactivity and biological interactions, necessitating a cautious approach.

Physical and Chemical Properties Overview

| Property | Data | Source |

| Physical State | Solid | [2] |

| Melting Point | 155 - 158 °C | |

| Chemical Stability | Stable under standard ambient conditions. | [4] |

| Reactivity | Incompatible with strong oxidizing agents. | [4][7] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: Always handle 6-Bromo-2,3-dimethoxybenzoic acid in a well-ventilated area.[2][3] A certified chemical fume hood is required when handling significant quantities or when there is a potential for dust generation.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7][8]

Personal Protective Equipment (PPE): A risk assessment should guide the selection of PPE. For handling 6-Bromo-2,3-dimethoxybenzoic acid, the following are mandatory:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required.[9] In situations with a higher risk of splashes, a face shield should be worn in addition to goggles.[9][10]

-

Skin Protection:

-

Gloves: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[10][11] Always inspect gloves for any signs of degradation before use and remove them carefully to avoid skin contamination.[2][3]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.[9]

-

-

Respiratory Protection: If engineering controls are insufficient to prevent the inhalation of dust, a NIOSH-approved respirator is necessary.[10][12] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[9][13]

Diagram: PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating Procedures: From Storage to Disposal

Adherence to standardized procedures is critical for mitigating risks.

Storage:

-

Keep the container tightly closed to prevent moisture ingress and contamination.[2][3][4]

-

Store away from incompatible materials, such as strong oxidizing agents.[4][7]

Handling:

Disposal: As a halogenated organic compound, 6-Bromo-2,3-dimethoxybenzoic acid is classified as hazardous waste.[15][16]

-

Dispose of waste in accordance with local, state, and federal regulations.[2][3][14][17]

-

Do not dispose of the material down the drain.[17]

-

Collect waste in a designated, properly labeled container for hazardous waste.[16]

Emergency Protocols: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First Aid Measures:

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor. | [2][3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical attention. | [2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [2][3] |

| Ingestion | Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur. | [2][3] |

Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading and entering drains.

-

Absorb: For a dry spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[14]

-

Decontaminate: Clean the affected area thoroughly.

-

Dispose: Dispose of the collected waste as hazardous material.

Diagram: Spill Response Flowchart

Caption: Step-by-step emergency response for a chemical spill.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.